molecular formula C13H9BrIN3O2 B11693422 5-bromo-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11693422
M. Wt: 446.04 g/mol
InChI Key: UXVOJIIYCDOCQY-UBKPWBPPSA-N
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Description

5-bromo-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an iodine atom at the 5th position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and pyridine-3-carbohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-bromo-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, leading to inhibition or modulation of their activity. The presence of halogen atoms in the compound contributes to its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
  • N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Uniqueness

5-bromo-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and potential biological activity. The combination of these halogens with the hydrazone moiety provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H9BrIN3O2

Molecular Weight

446.04 g/mol

IUPAC Name

5-bromo-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H9BrIN3O2/c14-10-3-9(5-16-7-10)13(20)18-17-6-8-4-11(15)1-2-12(8)19/h1-7,19H,(H,18,20)/b17-6+

InChI Key

UXVOJIIYCDOCQY-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1I)/C=N/NC(=O)C2=CC(=CN=C2)Br)O

Canonical SMILES

C1=CC(=C(C=C1I)C=NNC(=O)C2=CC(=CN=C2)Br)O

Origin of Product

United States

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